2-N-(2-methylphenyl)-1-N-prop-2-enylcyclohex-4-ene-1,2-dicarboxamide
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Overview
Description
2-N-(2-methylphenyl)-1-N-prop-2-enylcyclohex-4-ene-1,2-dicarboxamide is a complex organic compound with a unique structure that includes a cyclohexene ring, a prop-2-enyl group, and a 2-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-(2-methylphenyl)-1-N-prop-2-enylcyclohex-4-ene-1,2-dicarboxamide typically involves multi-step organic reactions. One common method includes the cyclization of N-(2-methylphenyl)-1,2-hydrazinedicarboxamides mediated by tosyl chloride and pyridine in ethanol under reflux conditions at 79-80°C for about 20 hours . This method yields high purity and efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control is crucial to ensure the reproducibility and safety of the process.
Chemical Reactions Analysis
Types of Reactions
2-N-(2-methylphenyl)-1-N-prop-2-enylcyclohex-4-ene-1,2-dicarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or removal of oxygen, using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-N-(2-methylphenyl)-1-N-prop-2-enylcyclohex-4-ene-1,2-dicarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-N-(2-methylphenyl)-1-N-prop-2-enylcyclohex-4-ene-1,2-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, including changes in cellular metabolism, gene expression, and protein function .
Comparison with Similar Compounds
Similar Compounds
- N-(2-methylphenyl)-acetamide
- N-(2-methylphenyl)-1,2-hydrazinedicarboxamide
- N-(2-methylphenyl)-2-chloroacetamide
Uniqueness
2-N-(2-methylphenyl)-1-N-prop-2-enylcyclohex-4-ene-1,2-dicarboxamide is unique due to its specific structural features, such as the cyclohexene ring and the prop-2-enyl group, which confer distinct chemical and biological properties. These features differentiate it from other similar compounds and make it a valuable molecule for various applications .
Properties
IUPAC Name |
2-N-(2-methylphenyl)-1-N-prop-2-enylcyclohex-4-ene-1,2-dicarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-3-12-19-17(21)14-9-5-6-10-15(14)18(22)20-16-11-7-4-8-13(16)2/h3-8,11,14-15H,1,9-10,12H2,2H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJIZKAXRQGFGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2CC=CCC2C(=O)NCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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